2-(Pyrimidin-2-ylsulfanyl)propanoic acid chemical structure and properties
2-(Pyrimidin-2-ylsulfanyl)propanoic acid chemical structure and properties
An In-Depth Technical Guide to 2-(Pyrimidin-2-ylsulfanyl)propanoic Acid: Structure, Synthesis, and Therapeutic Potential
Executive Summary
2-(Pyrimidin-2-ylsulfanyl)propanoic acid is a heterocyclic compound featuring a pyrimidine ring linked via a thioether bridge to a propanoic acid moiety. This unique combination of functional groups positions it as a molecule of significant interest for researchers in medicinal chemistry and drug development. The pyrimidine core is a well-established "privileged structure" found in numerous FDA-approved drugs and bioactive molecules, known for its diverse pharmacological activities.[1][2][3] The propanoic acid group is characteristic of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential anti-inflammatory applications.[4] This technical guide provides a comprehensive overview of the molecule's chemical structure, physicochemical properties, detailed synthetic strategies, and an expert analysis of its inferred biological potential based on its constituent pharmacophores.
Molecular Overview and Physicochemical Properties
Chemical Structure and Nomenclature
The molecule consists of a pyrimidine ring substituted at the 2-position with a propanoic acid group via a sulfur atom. The linkage is specifically to the second carbon of the propanoic acid chain.
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IUPAC Name: 2-(pyrimidin-2-ylsulfanyl)propanoic acid
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Molecular Formula: C₇H₈N₂O₂S[5]
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SMILES: CC(C(=O)O)SC1=NC=CC=N1
Below is a diagram representing the chemical structure.
Caption: Chemical Structure of 2-(pyrimidin-2-ylsulfanyl)propanoic acid.
Stereochemistry
The carbon atom at the 2-position of the propanoic acid moiety (the α-carbon) is a chiral center. Therefore, 2-(pyrimidin-2-ylsulfanyl)propanoic acid can exist as two enantiomers: (S)-2-(pyrimidin-2-ylsulfanyl)propanoic acid and (R)-2-(pyrimidin-2-ylsulfanyl)propanoic acid. The biological activity of chiral molecules, particularly those in the profen class, is often stereospecific.[4]
Physicochemical Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogs like 3-(pyrimidin-2-ylsulfanyl)propanoic acid.[5]
| Property | Predicted Value | Source / Rationale |
| Molecular Weight | 184.22 g/mol | Calculated from Molecular Formula C₇H₈N₂O₂S.[5] |
| Monoisotopic Mass | 184.03065 Da | High-resolution mass spectrometry prediction.[5] |
| XLogP3 | 0.5 - 1.0 | Predicted hydrophobicity; indicates moderate lipophilicity.[5] |
| Hydrogen Bond Donors | 1 (from -COOH) | Calculated from structure. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Calculated from structure. |
| Topological Polar Surface Area | ~90 Ų | Estimated based on similar structures. |
| Predicted Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in water. | Based on the presence of both polar (acid, pyrimidine) and nonpolar (alkyl, thioether) groups. |
Spectroscopic Profile (Predicted)
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¹H NMR: Protons on the pyrimidine ring would appear in the aromatic region (~7.0-8.5 ppm). The methine proton on the propanoic acid chain would be a quartet (~3.5-4.5 ppm), coupled to the methyl group, which would appear as a doublet (~1.5-1.8 ppm). The acidic proton of the carboxyl group would be a broad singlet at a downfield shift (>10 ppm).
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¹³C NMR: Carbonyl carbon (~170-180 ppm), pyrimidine carbons (~110-160 ppm), the S-linked pyrimidine carbon being highly deshielded. The methine and methyl carbons of the propanoic acid chain would appear in the aliphatic region (~20-50 ppm).
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IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). A sharp, strong absorption for the C=O stretch (~1700-1725 cm⁻¹). C=N and C=C stretching vibrations from the pyrimidine ring (~1400-1600 cm⁻¹).
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Mass Spectrometry (ESI-MS): A prominent ion peak at m/z 185.0379 [M+H]⁺ in positive ion mode and 183.0233 [M-H]⁻ in negative ion mode.[5]
Synthesis and Derivatization Strategies
Core Synthetic Pathway: Nucleophilic Substitution
The most direct and widely applicable method for synthesizing 2-(pyrimidin-2-ylsulfanyl)propanoic acid is through a nucleophilic substitution (Sₙ2) reaction. This approach is a cornerstone of thioether synthesis in organic chemistry.[6] The reaction involves the deprotonation of a thiol to form a highly nucleophilic thiolate, which then attacks an electrophilic alkyl halide.
The key precursors for this synthesis are:
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Pyrimidine-2-thiol (or its tautomer, 2-mercaptopyrimidine): The source of the pyrimidine-thio core.
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2-Bromopropanoic acid (or its ethyl ester): The electrophile that provides the propanoic acid side chain.
The use of ethyl 2-bromopropanoate followed by ester hydrolysis is often preferred to avoid potential side reactions involving the free carboxylic acid under basic conditions.
Experimental Protocol: Two-Step Synthesis
This protocol is a self-validating system, as the progress of each step can be monitored by standard analytical techniques like Thin Layer Chromatography (TLC) and the final product confirmed by spectroscopic analysis.
Step 1: Synthesis of Ethyl 2-(pyrimidin-2-ylsulfanyl)propanoate
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Reagent Preparation: To a solution of pyrimidine-2-thiol (1.0 eq) in a polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃, 1.5 eq).
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Reaction Initiation: Stir the suspension at room temperature for 30 minutes to ensure the formation of the potassium thiolate salt.
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Nucleophilic Attack: Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.
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Reaction Progression: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting pyrimidine-2-thiol spot.
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Work-up: Once complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
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Purification: Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Hydrolysis to 2-(Pyrimidin-2-ylsulfanyl)propanoic acid
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Saponification: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.
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Reaction Monitoring: Monitor the hydrolysis by TLC until the ester starting material is fully consumed.
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Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate of the final product should form.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 2-(pyrimidin-2-ylsulfanyl)propanoic acid.
Synthesis Workflow Diagram
Caption: A two-step workflow for the synthesis of the title compound.
Rationale for Experimental Choices
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Base Selection: Potassium carbonate (K₂CO₃) is an ideal base for the first step. It is strong enough to deprotonate the thiol but not strong enough to promote significant elimination side reactions or hydrolyze the ester. Stronger bases like sodium hydride could be used but require anhydrous conditions.
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Solvent Choice: Acetone or DMF are excellent solvents as they are polar enough to dissolve the thiolate salt but are aprotic, which accelerates the Sₙ2 reaction rate by not solvating the nucleophile as strongly as protic solvents would.
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Ester Intermediate: Using an ester of 2-bromopropanoic acid protects the carboxylic acid functionality. A free acid would be deprotonated by the base, creating a dianion that could complicate the reaction and purification.
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Hydrolysis Conditions: Lithium hydroxide (LiOH) is a standard reagent for ester saponification, known for clean and efficient hydrolysis at room temperature, minimizing degradation of sensitive functional groups.
Biological Activity and Therapeutic Potential (Inferred)
The biological potential of 2-(pyrimidin-2-ylsulfanyl)propanoic acid is not yet extensively documented. However, a robust hypothesis can be formulated by dissecting its structure into its key pharmacophoric components. Pyrimidine derivatives are known to possess a vast range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][3][7]
The Pyrimidine Scaffold: A Privileged Core
The pyrimidine ring is a fundamental building block of nucleic acids (cytosine, thymine, uracil) and is therefore recognized by a multitude of biological systems.[8] This inherent biocompatibility allows pyrimidine-containing drugs to interact with enzymes and receptors. Many pyrimidine derivatives function as kinase inhibitors, antimetabolites, or modulators of cellular signaling pathways.[9][10]
The Propanoic Acid Moiety: A Profen Motif
The 2-arylpropanoic acid structure is the hallmark of the "profen" family of NSAIDs, which includes well-known drugs like ibuprofen and naproxen.[4] These drugs typically exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes. The presence of this moiety in the title compound strongly suggests a potential for COX inhibition and anti-inflammatory activity.[11] The antimicrobial properties of propionic acid and its derivatives have also been documented.[12][13]
Postulated Mechanisms of Action
Based on its hybrid structure, 2-(pyrimidin-2-ylsulfanyl)propanoic acid could exhibit several mechanisms of action:
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Anti-inflammatory Activity: Potential inhibition of COX-1 and/or COX-2 enzymes, leading to reduced prostaglandin synthesis.[11]
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Anticancer Activity: The pyrimidine core could interfere with nucleic acid synthesis or inhibit kinases involved in cancer cell proliferation.[9]
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Antimicrobial Activity: The compound may disrupt microbial cell membranes or metabolic pathways, a known property of both pyrimidines and propionic acid derivatives.[13][14]
Summary of Activities in Related Compounds
| Compound Class | Key Activities | Representative References |
| Pyrimidine Derivatives | Anticancer, Antiviral, Antimicrobial, Anti-inflammatory, Antioxidant | [1][3][7][10][11] |
| Thioether-linked Heterocycles | Anticancer, Antifibrotic, Antimicrobial | [6][15][16] |
| Propanoic Acid Derivatives | Anti-inflammatory (COX inhibition), Antimicrobial | [4][12][13] |
Future Directions and Research Outlook
2-(Pyrimidin-2-ylsulfanyl)propanoic acid represents a promising scaffold for drug discovery. The logical next steps for researchers include:
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Chiral Synthesis and Separation: Synthesizing or separating the (S) and (R) enantiomers to evaluate their individual biological activities, as stereochemistry is often critical.
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In Vitro Screening: Testing the compound in a panel of assays, including COX-1/COX-2 inhibition assays, anticancer cell line proliferation assays (e.g., against lung or colon cancer lines), and antimicrobial minimum inhibitory concentration (MIC) tests against various bacterial and fungal strains.[9][17]
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the pyrimidine ring (e.g., adding substituents at the 4, 5, or 6 positions) or by changing the length of the alkyl-acid chain to optimize potency and selectivity.
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Computational Modeling: Using molecular docking to predict the binding mode of the compound in the active sites of target enzymes like COX or various kinases to guide further analog design.[10]
Conclusion
2-(Pyrimidin-2-ylsulfanyl)propanoic acid is a strategically designed molecule that merges the pharmacologically privileged pyrimidine scaffold with the well-established anti-inflammatory motif of propanoic acid. While direct experimental data remains to be published, a thorough analysis of its structure and the vast literature on its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent. Its straightforward synthesis makes it an accessible target for academic and industrial research laboratories. Future studies focusing on its stereospecific synthesis and broad biological screening are warranted to unlock its full therapeutic potential.
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